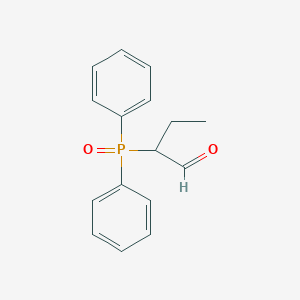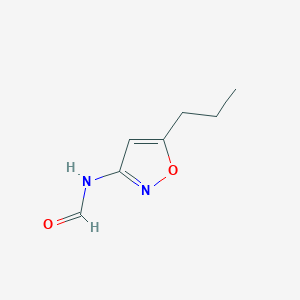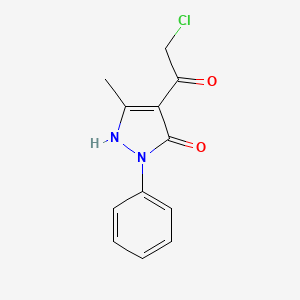![molecular formula C16H12FN3O3S B15208467 4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide CAS No. 676233-44-6](/img/structure/B15208467.png)
4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group and a formyl group, along with a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and formyl groups. The benzenesulfonamide moiety is then attached through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on minimizing waste and optimizing the use of reagents to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: 4-(5-(4-Fluorophenyl)-4-carboxy-1H-pyrazol-1-yl)benzenesulfonamide.
Reduction: 4-(5-(4-Fluorophenyl)-4-hydroxymethyl-1H-pyrazol-1-yl)benzenesulfonamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(4-Bromophenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide
- 4-(5-(4-Chlorophenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide
- 4-(5-(4-Methylphenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
4-(5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions compared to its bromine, chlorine, or methyl analogs .
Properties
CAS No. |
676233-44-6 |
|---|---|
Molecular Formula |
C16H12FN3O3S |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)-4-formylpyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12FN3O3S/c17-13-3-1-11(2-4-13)16-12(10-21)9-19-20(16)14-5-7-15(8-6-14)24(18,22)23/h1-10H,(H2,18,22,23) |
InChI Key |
KYHCYQHPAFPGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2C3=CC=C(C=C3)S(=O)(=O)N)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15208385.png)
![(1R)-[1,1'-Binaphthalen]-2-yldicyclohexylphosphine](/img/structure/B15208389.png)
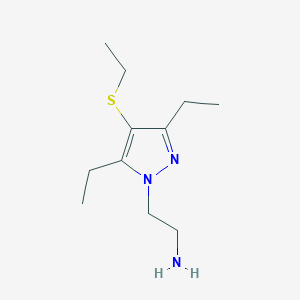
![[1,2,4]Triazolo[4,3-a]pyridine-5-thiol](/img/structure/B15208406.png)
![2-[(2E)-2-(quinolin-4-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B15208416.png)
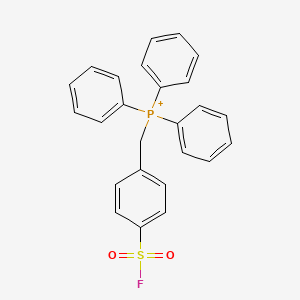
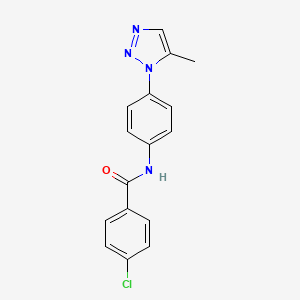
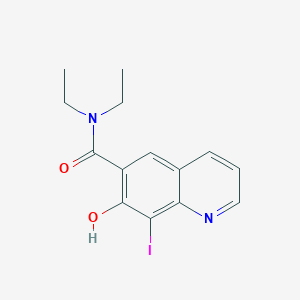
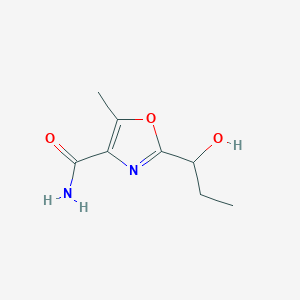
![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208452.png)
![2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B15208455.png)
